The compound is derived from methionine, an essential amino acid found in many proteins, and 2,4-dichlorophenoxyacetic acid, a well-known herbicide. Methionine itself plays a crucial role in various biological processes, including protein synthesis and methylation reactions. The addition of the 2,4-dichlorophenoxyacetyl group enhances its biological activity and potential applications in agriculture and pharmaceuticals .
The synthesis of Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- involves several key steps:
These steps highlight the importance of careful control over reaction conditions to optimize yield and purity.
The molecular structure of Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- can be described as follows:
Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry or agricultural chemistry.
The mechanism of action for Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- primarily relates to its biological activity:
The physical and chemical properties of Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- include:
These properties are crucial for understanding how the compound behaves under various conditions.
Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]- has several applications:
The compound "Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]-" represents a semi-synthetic derivative where the carboxyl group of methionine is condensed with the herbicide precursor 2-(2,4-dichlorophenoxy)acetic acid (2,4-D). Its systematic IUPAC name is 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylsulfanylbutanoic acid, reflecting the amide bond formation between the α-amino group of methionine and the carboxylic acid of 2,4-D. The molecular formula is C₁₃H₁₅Cl₂NO₄S, corresponding to a molecular weight of 352.23 g/mol [2] [3].
Key structural features include:
Table 1: Nomenclature and Molecular Descriptors
Identifier Type | Value |
---|---|
Systematic Name | 2-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-4-methylsulfanylbutanoic acid |
Common Synonym | N-[(2,4-Dichlorophenoxy)acetyl]-DL-methionine |
Molecular Formula | C₁₃H₁₅Cl₂NO₄S |
Molecular Weight | 352.23 g/mol |
SMILES | CSCCC(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
InChIKey | UJTANULYSZODGX-UHFFFAOYSA-N |
The compound exhibits stereoisomerism centered on the chiral α-carbon of methionine. Commercial forms (e.g., N-[(2,4-Dichlorophenoxy)acetyl]-DL-methionine) typically exist as a racemic mixture (DL prefix), containing both R- and S-enantiomers in equal proportions [3]. The 2,4-dichlorophenoxyacetyl moiety lacks chiral centers, eliminating additional stereochemical complexity.
Configurational stability is influenced by:
Spectroscopic data provide critical fingerprints for structural verification and purity assessment:
Carboxylic acid: Broad signal at δ ~12.2 ppm (1H, COOH) [6] [9].
Infrared Spectroscopy (IR):
Mass Spectrometry (MS):
Table 2: Spectroscopic Techniques and Key Features
Technique | Key Signals/Peaks | Structural Assignment |
---|---|---|
¹H NMR | δ 4.6 ppm (s, 2H) | –O–CH₂–C=O (acetyl linker) |
δ 2.1 ppm (s, 3H) | –S–CH₃ (thioether) | |
δ 12.2 ppm (br s, 1H) | –COOH (carboxylic acid) | |
IR | 1725–1740 cm⁻¹ | ν(C=O), ester |
1650–1670 cm⁻¹ | ν(C=O), amide I | |
750–850 cm⁻¹ | ν(C–Cl), aromatic | |
MS | m/z 352.01718 | [M+H]⁺ (base peak) |
m/z 334.00716 | [M+H–H₂O]⁺ |
While single-crystal X-ray diffraction data for exact N-[(2,4-dichlorophenoxy)acetyl]-DL-methionine remain unpublished, structural insights are derived from closely related analogs:
Related Phenoxyacetyl Hydrazides: Compounds like N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide crystallize in the monoclinic space group P2₁/c with unit cell dimensions a = 9.7398 Å, b = 4.6540 Å, c = 20.1866 Å, β = 100.842°. Molecules form infinite chains via N–H⋯O hydrogen bonds (d = 2.774 Å, ∠ = 164°) and are cross-linked by Cl⋯N contacts (3.224 Å), shorter than the sum of van der Waals radii (3.30 Å) [1].
Metal Coordination Behavior: XAS studies on α-ketoglutarate-dependent dioxygenases (e.g., TfdA) reveal that analogous chlorophenoxy compounds undergo ligand displacement upon substrate binding. Fe(II) forms exhibit six N/O ligands (1–2 histidine-like), while Cu(II) variants show four N/O ligands. Substrate addition induces loss of one histidine ligand, suggesting conformational flexibility relevant to metalloenzyme interactions [7].
Predicted Crystalline Parameters: Based on structural analogs:
Table 3: Predicted Crystallographic Parameters
Parameter | Value/Prediction | Basis |
---|---|---|
Space group | P2₁/c (monoclinic) | Prevalence in phenoxyacetyl derivatives [1] |
Unit cell | a ≈ 10–12 Å, b ≈ 5–6 Å, c ≈ 20–22 Å | Extrapolated from N′-[2-(2,4-DCPA]acetohydrazide |
H-bond motifs | N–H⋯O (amide), O–H⋯O (acid), C–H⋯Cl | FT-IR/NMR data; analog structures |
Notable contacts | Cl⋯N (3.20–3.25 Å), π-stacking (3.5–4.0 Å) | Halogen bonding propensity in chlorinated aromatics |
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